Cas no 35166-33-7 ((5-methyl-1,2-oxazol-3-yl)methanol)

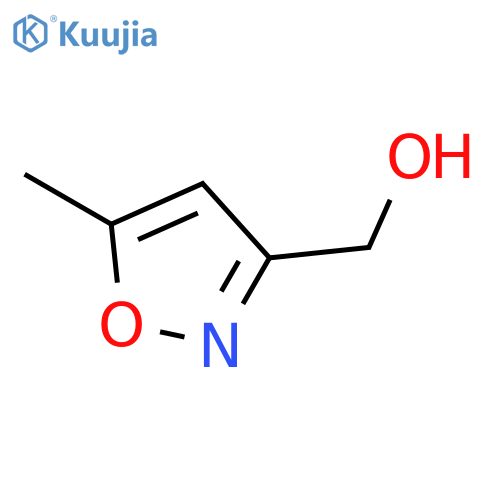

35166-33-7 structure

商品名:(5-methyl-1,2-oxazol-3-yl)methanol

(5-methyl-1,2-oxazol-3-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxymethyl-5-methylisoxazole

- (5-methyl-1,2-oxazol-3-yl)methanol

- (5-Methyl-isoxazol-3-yl)-methanol

- (5-METHYLISOXAZOL-3-YL)METHANOL

- (5-METHYL-3-ISOXAZOLYL)METHANOL

- 5-methyl-3-isoxazolemethanol

- 5-Methylisoxazol-3-methanol

- 5-methylisoxazole-3-methanol

- (5-Methylisoxazol-3-yl)methan-1-ol

- 5-Methyl-3-(hydroxymethyl)isoxazole

- 5-Methylisoxazol-3-ylmethanol

- 3-Isoxazolemethanol, 5-methyl-

- (5-methyl-isoxazol-3-yl)methanol

- 3-(hydroxymethyl)-5-methylisoxazole

- PubChem8686

- KSC222C9F

- AMOT0336

- MDYHWQQHEWDJKR-UHFFFAOYSA-N

- 3-hydroxymethyl -5-methylis

- 35166-33-7

- 3-hydroxymethyl -5-methylisoxazole

- J-501602

- STR09386

- TD8128

- MFCD00085129

- CS-W013653

- BP-10929

- BCP26585

- SY021582

- AKOS003673261

- A6177

- SCHEMBL357108

- CHEMBL4589520

- AM85740

- FT-0604829

- AC-24551

- NG-0409

- DTXSID80371447

- EN300-160643

- (5-Methyl-isoxazol-3-yl)-methanol;5-Methyl-3-isoxazolemethanol

- F2161-0039

- HY-W012937

- BBL104340

- DB-013184

- STK352901

-

- MDL: MFCD00085129

- インチ: 1S/C5H7NO2/c1-4-2-5(3-7)6-8-4/h2,7H,3H2,1H3

- InChIKey: MDYHWQQHEWDJKR-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])([H])[H])=C([H])C(C([H])([H])O[H])=N1

計算された属性

- せいみつぶんしりょう: 113.047678g/mol

- ひょうめんでんか: 0

- XLogP3: -0.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 1

- どういたいしつりょう: 113.047678g/mol

- 単一同位体質量: 113.047678g/mol

- 水素結合トポロジー分子極性表面積: 46.3Ų

- 重原子数: 8

- 複雑さ: 76.8

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.46

- ゆうかいてん: No data available

- ふってん: 64 ºC (0.2 mmHg)

- フラッシュポイント: 102.6°C

- 屈折率: 1.496

- PSA: 46.26000

- LogP: 0.47530

(5-methyl-1,2-oxazol-3-yl)methanol セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- セキュリティ用語:S24/25

- 危険レベル:IRRITANT

- リスク用語:R36/37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(5-methyl-1,2-oxazol-3-yl)methanol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(5-methyl-1,2-oxazol-3-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9615-25g |

3-Hydroxymethyl-5-methylisoxazole |

35166-33-7 | 98% | 25g |

¥4531.0 | 2022-03-01 | |

| Chemenu | CM101403-25g |

3-Hydroxymethyl-5-methylisoxazole |

35166-33-7 | 95%+ | 25g |

$*** | 2023-05-30 | |

| Enamine | EN300-160643-2.5g |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 95.0% | 2.5g |

$148.0 | 2025-03-21 | |

| Enamine | EN300-160643-0.05g |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F2161-0039-0.25g |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 95%+ | 0.25g |

$32.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3634-1G |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 97% | 1g |

¥ 217.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3634-25G |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 97% | 25g |

¥ 3,933.00 | 2023-04-13 | |

| Enamine | EN300-160643-25.0g |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 95.0% | 25.0g |

$982.0 | 2025-03-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022996-25g |

(5-methyl-1,2-oxazol-3-yl)methanol |

35166-33-7 | 97% | 25g |

¥5225 | 2024-05-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD9615-1g |

3-Hydroxymethyl-5-methylisoxazole |

35166-33-7 | 98% | 1g |

¥393.0 | 2022-03-01 |

(5-methyl-1,2-oxazol-3-yl)methanol 関連文献

-

1. Reactions of some substituted isoxazoles with organolithium reagentsJames Gainer,Graham A. Howarth,William Hoyle,Stanley M. Roberts,Hans Suschitzky J. Chem. Soc. Perkin Trans. 1 1976 994

35166-33-7 ((5-methyl-1,2-oxazol-3-yl)methanol) 関連製品

- 4857-42-5(3-Methylisoxazole-5-carboxylic acid)

- 5765-44-6(5-methyl-1,2-oxazole)

- 300-87-8(3,5-Dimethylisoxazole)

- 10004-44-1(3-Hydroxy-5-methylisoxazole)

- 3209-71-0(1,2-Oxazole-3-carboxylic acid)

- 3405-77-4(5-methyl-1,2-oxazole-3-carboxylic acid)

- 16114-47-9((dimethyl-1,2-oxazol-4-yl)boronic acid)

- 2510-36-3(dimethyl-1,2-oxazole-4-carboxylic acid)

- 19788-35-3(methyl 5-methyl-1,2-oxazole-3-carboxylate)

- 10557-85-4(3,5-Dimethyl-4-iodoisoxazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35166-33-7)(5-methyl-1,2-oxazol-3-yl)methanol

清らかである:99%

はかる:25g

価格 ($):472.0